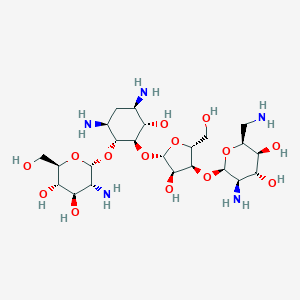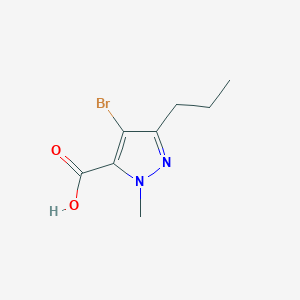
Imidazolidine, 2-(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidine, 2-(phenylimino)-, also known as PIH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PIH has a unique structure that allows it to exhibit interesting properties, making it an attractive molecule for researchers.
Mécanisme D'action
The mechanism of action of Imidazolidine, 2-(phenylimino)- is not fully understood. However, it has been suggested that Imidazolidine, 2-(phenylimino)- may act as a nucleophile and participate in various reactions, including Michael addition and aldol reactions.
Effets Biochimiques Et Physiologiques
Imidazolidine, 2-(phenylimino)- has been shown to exhibit various biochemical and physiological effects. It has been studied for its potential use as an antitumor agent, and it has also been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Imidazolidine, 2-(phenylimino)- in lab experiments is its unique structure, which allows it to exhibit interesting properties. However, one limitation is that Imidazolidine, 2-(phenylimino)- is not readily available and can be challenging to synthesize.
Orientations Futures
There are several future directions for research on Imidazolidine, 2-(phenylimino)-. One potential application is its use in the development of new catalysts for organic synthesis. Additionally, more studies are needed to fully understand the mechanism of action of Imidazolidine, 2-(phenylimino)- and its potential use as an antitumor agent. Finally, more efficient methods for synthesizing Imidazolidine, 2-(phenylimino)- need to be developed to make it more readily available for research purposes.
In conclusion, Imidazolidine, 2-(phenylimino)- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and interesting properties make it an attractive molecule for researchers. With further research, Imidazolidine, 2-(phenylimino)- has the potential to be used in various applications, including catalysis, organic synthesis, and material science.
Méthodes De Synthèse
Imidazolidine, 2-(phenylimino)- can be synthesized through various methods, including the reaction of an imine with an imidazolidine ring. One method involves the reaction of benzaldehyde with imidazolidine in the presence of a catalyst to form Imidazolidine, 2-(phenylimino)-.
Applications De Recherche Scientifique
Imidazolidine, 2-(phenylimino)- has been studied extensively for its potential applications in various fields, including catalysis, organic synthesis, and material science. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
1848-75-5 |
|---|---|
Nom du produit |
Imidazolidine, 2-(phenylimino)- |
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
N-phenyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H11N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2,(H2,10,11,12) |
Clé InChI |
JCOPITWIWLFFPC-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=CC=CC=C2 |
SMILES canonique |
C1CN=C(N1)NC2=CC=CC=C2 |
Autres numéros CAS |
1848-75-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)









